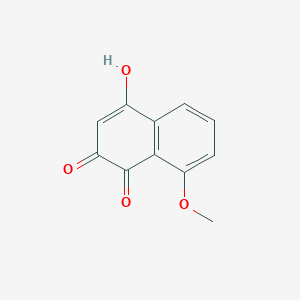
4-Hydroxy-8-methoxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-8-methoxynaphthalene-1,2-dione (also known as lawsone or henna) is a natural organic compound that has been used for centuries as a dye for hair, skin, and nails. It is extracted from the leaves of the henna plant and has been found to have several medicinal properties. In recent years, it has gained attention in the scientific community for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of lawsone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has also been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Lawsone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using lawsone in lab experiments is that it is a natural compound that is relatively easy to obtain and work with. It also has a wide range of potential applications, from anti-inflammatory to anti-cancer research. However, one limitation is that lawsone can be unstable and may degrade over time, making it difficult to use in long-term studies.
Orientations Futures
There are several potential future directions for research on lawsone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area is the development of new methods for synthesizing and stabilizing lawsone for use in long-term studies. Additionally, there is potential for research on the use of lawsone in other areas such as wound healing and skin care.
Méthodes De Synthèse
Lawsone can be extracted from the leaves of the henna plant through a process of drying, grinding, and extraction with a solvent such as ethanol. It can also be synthesized in the lab through a series of chemical reactions starting with 2-naphthol and 1,4-benzoquinone.
Applications De Recherche Scientifique
Lawsone has been found to have several potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
13261-50-2 |
|---|---|
Nom du produit |
4-Hydroxy-8-methoxynaphthalene-1,2-dione |
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
4-hydroxy-8-methoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-4-2-3-6-7(12)5-8(13)11(14)10(6)9/h2-5,12H,1H3 |
Clé InChI |
MTISENNBNSTRHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



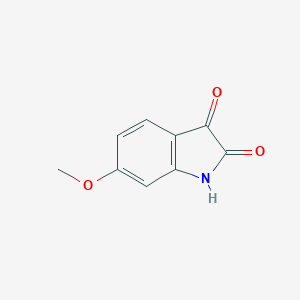
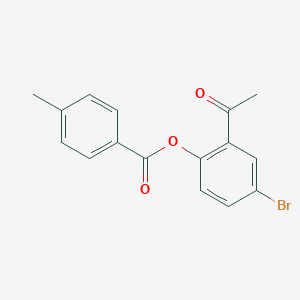
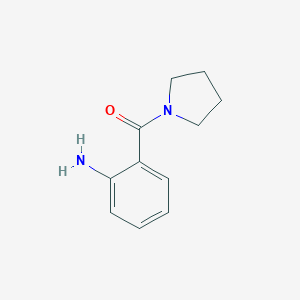

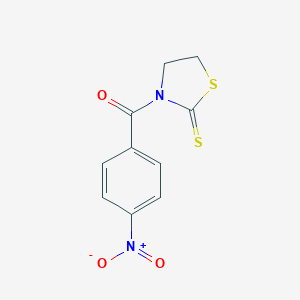
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
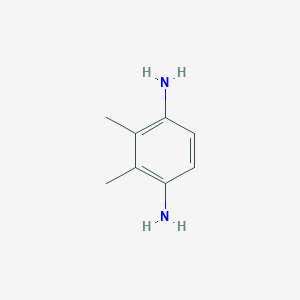
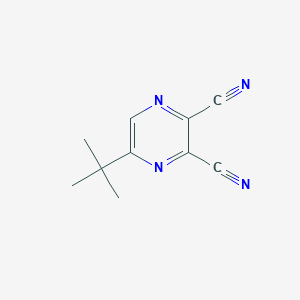
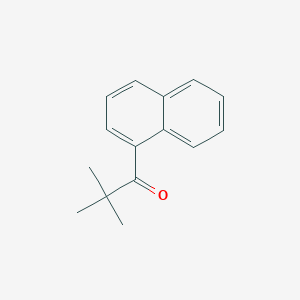

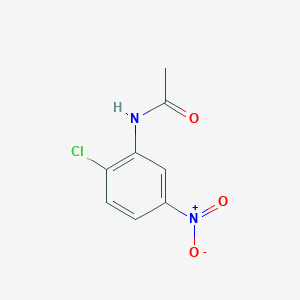
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
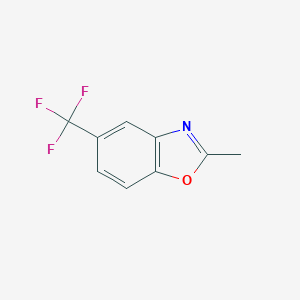
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)